2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Description
2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is a synthetic compound known for its unique chemical structure, which includes a trifluoromethyl group
Properties
IUPAC Name |
2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-10(6-17-10)9(16)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENCNLXZXGEACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide typically involves the reaction of 2-methyl-2-oxirane carboxylic acid with 4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Synthesis
2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as anti-cancer agents and other therapeutic applications. For instance, it is involved in the synthesis of Bicalutamide, an anti-androgen drug used in prostate cancer treatment .
Medicinal Chemistry
The incorporation of the trifluoromethyl group in medicinal chemistry has been linked to enhanced biological activity. Research indicates that compounds containing this group often exhibit improved pharmacokinetic properties, making them suitable candidates for drug development . Studies have shown that fluorinated compounds can interact more effectively with biological targets due to their unique electronic properties.
Agrochemical Development
The compound's reactivity allows it to be utilized in developing agrochemicals. It can be modified to create herbicides or pesticides with enhanced efficacy and selectivity against target organisms while minimizing environmental impact .
Material Science
In material science, this compound can be used to synthesize polymers with specific properties. The oxirane ring facilitates ring-opening polymerization, leading to materials with tailored mechanical and thermal properties suitable for various applications including coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The oxirane ring can also react with nucleophilic sites in proteins or DNA, leading to various biological effects .
Comparison with Similar Compounds
- 2-methyl-N-[3-(trifluoromethyl)phenyl]oxirane-2-carboxamide
- 2-methyl-N-[4-(difluoromethyl)phenyl]oxirane-2-carboxamide
- 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxylate
Uniqueness: 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the oxirane ring also adds to its distinctiveness, providing a reactive site for various chemical transformations .
Biological Activity
2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is a synthetic compound notable for its unique oxirane (epoxide) structure and the presence of a trifluoromethyl group. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms, therapeutic potentials, and safety profiles.
- Molecular Formula : C₁₂H₉F₃N₂O₂
- Molecular Weight : 270.21 g/mol
- IUPAC Name : N-[4-cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide
The trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes, while the oxirane ring's strain makes it reactive towards nucleophiles.
The mechanism of action involves:
- Covalent Bond Formation : The oxirane ring can react with nucleophiles in biological systems, forming covalent bonds with target molecules such as enzymes and receptors.
- Modulation of Enzyme Activity : This interaction can inhibit or activate various biological pathways, potentially impacting tumor growth and other cellular processes .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been tested against multiple cancer cell lines, including:
- A549 (lung cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
- A431 (skin cancer)
- HePG2 (liver cancer)
In vitro studies have shown that this compound can inhibit cell proliferation with IC50 values comparable to established chemotherapeutics like Doxorubicin. For example:
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In studies assessing minimum inhibitory concentrations (MICs), it demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent .
Safety and Toxicity
Toxicological assessments reveal that the compound has a moderate acute toxicity profile:
- LD50 in Rats : Approximately 1984 mg/kg bw.
- Clinical signs observed at higher doses included dyspnea, ruffled fur, and convulsions, but most animals recovered within 28 days .
Case Studies
-
Study on Anticancer Activity :
- Researchers conducted a series of experiments on human cancer cell lines where this compound showed promising results in inhibiting cell growth and inducing apoptosis.
-
Antimicrobial Efficacy Study :
- A study focused on the compound's ability to combat bacterial infections revealed that it outperformed several current antibiotics in specific strains, suggesting its potential for development as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
